6-cyclopropyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-cyclopropyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the formation of the pyrazolopyridine core through a cyclization reactionThe final step involves the formation of the carboxamide group through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes may be developed to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
6-cyclopropyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share the pyrazolopyridine core and have similar chemical properties.
Imidazole-containing compounds: These compounds have a similar heterocyclic structure and exhibit comparable biological activities.
Uniqueness
6-cyclopropyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H24N6O |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
6-cyclopropyl-N-[1-(1-methylpyrazol-3-yl)ethyl]-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H24N6O/c1-4-8-25-18-15(11-20-25)14(10-17(22-18)13-5-6-13)19(26)21-12(2)16-7-9-24(3)23-16/h7,9-13H,4-6,8H2,1-3H3,(H,21,26) |
InChI Key |
FISQMRIQDKIRGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC(C)C4=NN(C=C4)C |
Origin of Product |
United States |
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